2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)-

Description

The exact mass of the compound 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-2-(3-nitrophenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-7-5-10(14)12(11-7)8-3-2-4-9(6-8)13(15)16/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNILDNQGLCOHLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40922838 | |

| Record name | 5-Methyl-2-(3-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-16-4 | |

| Record name | 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-5-methyl-2-(3-nitrophenyl)-3H-pyrazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 119-16-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 119-16-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2-(3-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydro-5-methyl-2-(3-nitrophenyl)-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)-

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)-, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document delves into its chemical identity, physicochemical properties, synthesis, spectral characterization, and potential therapeutic applications, offering a valuable resource for researchers in the field.

Core Compound Identification

-

Systematic Name: 3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5(4H)-one

-

Synonyms: 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)-; 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone; NSC 25192; 2,4-Dihydro-5-methyl-2-(3-nitrophenyl)-3H-pyrazol-3-one[1]

-

CAS Number: 119-16-4[1]

-

Molecular Formula: C₁₀H₉N₃O₃[1]

-

Molecular Weight: 219.20 g/mol

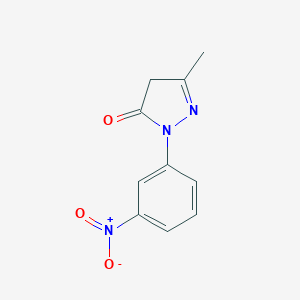

Chemical Structure:

Figure 1: Structure of 3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5(4H)-one.

Physicochemical Properties

This pyrazolone derivative is typically a solid compound with moderate solubility in organic solvents and is relatively stable under standard conditions.[1] The presence of the nitro group on the phenyl ring significantly influences its reactivity, making it a valuable intermediate in organic synthesis.[1]

| Property | Value | Source |

| Appearance | Solid | [1] |

| Molecular Formula | C₁₀H₉N₃O₃ | [1] |

| Molecular Weight | 219.20 g/mol | |

| Melting Point | 225-227 °C (for p-nitro isomer) | [2] |

| Solubility | Moderate in organic solvents | [1] |

Synthesis of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone

The classical and most common method for synthesizing 5-pyrazolones is the condensation reaction between a β-ketoester and a hydrazine derivative. This approach, known as the Knorr pyrazole synthesis, provides a versatile and efficient route to this class of compounds.

Reaction Scheme:

Figure 2: Synthesis of the target compound via Knorr condensation.

Detailed Experimental Protocol:

This protocol is adapted from general procedures for the synthesis of pyrazolone derivatives.[3][4][5]

Materials:

-

Ethyl acetoacetate

-

m-Nitrophenylhydrazine

-

Absolute Ethanol

-

Round bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a round bottom flask equipped with a magnetic stirrer and a condenser, dissolve m-nitrophenylhydrazine (1 equivalent) in absolute ethanol.

-

To this solution, add ethyl acetoacetate (1 equivalent) dropwise with continuous stirring.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified product, 3-methyl-1-(m-nitrophenyl)-5-pyrazolone, in a desiccator or a vacuum oven.

-

The final product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a polar protic solvent that is effective at dissolving both the β-ketoester and the hydrazine, facilitating their interaction. Its boiling point allows for the reaction to be carried out at an elevated temperature to increase the reaction rate without being excessively high.

-

Reflux Conditions: Heating the reaction at reflux ensures that the reaction proceeds at a constant and sufficiently high temperature to overcome the activation energy of the condensation and cyclization steps, while preventing the loss of solvent.

-

Cooling and Precipitation: The product is typically less soluble in cold ethanol than the reactants and byproducts, allowing for its isolation by precipitation upon cooling.

Spectral Data

-

¹³C NMR: The ¹³C NMR spectrum for 1-(3-Nitro-phenyl)-3-methyl-1H-pyrazol-5(4H)-one is available and can be viewed on spectral databases.[6]

-

¹H NMR: The ¹H NMR spectrum for the p-nitro isomer, 1-(4-NITROPHENYL)-3-METHYL-5-PYRAZOLONE, is available and provides a reference for the expected proton signals.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum of the p-nitro isomer is also available, showing characteristic peaks for the functional groups present.[8] For pyrazolone derivatives in general, characteristic IR bands include N-H stretching (around 3350 cm⁻¹), C-H stretching (around 3060 cm⁻¹), and a strong C=O stretching (around 1740 cm⁻¹).[3]

-

UV-Visible Spectroscopy: UV-Vis spectra of related pyrazole derivatives have been reported, often showing absorption bands in the UV region. For instance, a pyrazole derivative showed a sharp absorption peak at 255 nm in ethanol.[9] Theoretical studies on 1-phenyl-3-methyl pyrazol-5-one show absorption bands that can be attributed to π →π* transitions.[6]

Biological Activities and Potential Applications

Pyrazolone derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Potential Therapeutic Applications:

-

Anti-inflammatory and Analgesic: Many pyrazolone derivatives exhibit potent anti-inflammatory and analgesic properties.[10] Their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin biosynthesis pathway.[10]

-

Antioxidant: The pyrazolone ring is a known scavenger of free radicals, and derivatives of this compound have shown significant antioxidant activity.[11][12] This property is crucial for combating oxidative stress, which is implicated in a wide range of diseases.

-

Antimicrobial: Various pyrazolone derivatives have demonstrated antibacterial and antifungal activities.[5]

-

Enzyme Inhibition: Certain pyrazole derivatives have been shown to be effective inhibitors of various enzymes, including monoamine oxidases and 15-lipoxygenase.[12][13]

Mechanism of Action - A Working Hypothesis:

The biological activities of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone are likely multifactorial, stemming from the inherent properties of the pyrazolone core and the influence of the nitrophenyl substituent.

Figure 3: Postulated mechanism of action for pyrazolone derivatives.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone, a series of in vitro and in vivo assays can be employed.

A. In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This assay is a standard and rapid method to evaluate the free radical scavenging ability of a compound.[14]

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

-

Include a control well containing only the DPPH solution and solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

B. In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.[15][16][17]

Protocol:

-

Acclimatize male Wistar rats for at least one week before the experiment.

-

Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone.

-

Administer the test compound or standard drug orally or intraperitoneally.

-

After a set time (e.g., 60 minutes), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each group compared to the control group.

C. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the compound to inhibit the COX-1 and COX-2 enzymes. Commercially available screening kits are often used for this purpose.[18]

General Principle: The assay typically measures the peroxidase activity of the COX enzyme. The peroxidase component catalyzes the oxidation of a chromogenic substrate, and the resulting color change is measured spectrophotometrically. Inhibitors of COX will reduce the rate of this color change. By running the assay with both COX-1 and COX-2 enzymes, the selectivity of the inhibitor can be determined.

Safety and Toxicology

While specific toxicity data for 3-methyl-1-(m-nitrophenyl)-5-pyrazolone is limited in the searched results, information on related pyrazolone compounds provides some guidance. For 1-phenyl-3-methyl-5-pyrazolone, the oral LD50 in rats is reported as 1915 mg/kg.[15] Symptoms of exposure may include irritation of the skin, eyes, and mucous membranes. It is recommended to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Conclusion

2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- is a compound with a rich chemical background and significant potential for further investigation in the field of drug discovery. Its straightforward synthesis, coupled with the known diverse biological activities of the pyrazolone scaffold, makes it an attractive candidate for screening in various therapeutic areas, particularly as an anti-inflammatory and antioxidant agent. This guide provides a foundational understanding of its properties and the experimental pathways to explore its full potential. Further research is warranted to fully elucidate its specific biological mechanisms and to establish a comprehensive safety profile.

References

-

Azim, F., Nadeem, H., Imran, M., Naz, S., Haq, I., Muhammad, N., Hayat, A., & Islam, M. S. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52. [Link]

-

A. K. (2023). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health. [Link]

-

MDPI. (2017). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molecules, 22(1), 123. [Link]

-

CAS Common Chemistry. (n.d.). 1-(4-Nitrophenyl)-3-methyl-5-pyrazolone. Retrieved from [Link]

-

Parajuli, R., Banerjee, J., & Khanal, H. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of Its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4), 2099-2106. [Link]

-

Shaglof, A., El-Sayed, N., & Al-Ghorbani, M. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing. [Link]

-

SpectraBase. (n.d.). 1-(3-Nitro-phenyl)-3-methyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

-

European Commission. (2006). Opinion on phenyl methyl pyrazolone. [Link]

-

NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 3-Methyl 1-phenyl-5-pyrazolone, 98%. Retrieved from [Link]

-

Chimenti, F., et al. (2006). Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases. Bioorganic & Medicinal Chemistry Letters, 16(14), 3617-3621. [Link]

-

ResearchGate. (n.d.). DPPH radical scavenging assay results of novel 3,5-disubstituted-2-pyrazolines. Retrieved from [Link]

-

ResearchGate. (n.d.). COX-2 inhibition assay of compounds T3 and T5. Retrieved from [Link]

-

Ghannadi, A., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 44(5), 579-585. [Link]

-

Al-Ghorbani, M., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(12), 4725. [Link]

-

Usta, A., et al. (2016). synthesis of some novel pyrazoline and pyrazole derivatives as potential in vitro anti-xanthine oxidase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 126-132. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4725. [Link]

-

ResearchGate. (n.d.). Hematological profile of rats with carrageenan-induced paw oedema and.... Retrieved from [Link]

-

Semantic Scholar. (n.d.). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

-

MDPI. (2019). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Molecules, 24(12), 2294. [Link]

-

ResearchGate. (n.d.). DPPH radical scavenging assay results of novel 3,5-disubstituted-2-pyrazolines. Retrieved from [Link]

-

The Journal of Phytopharmacology. (2015). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 4(2), 94-97. [Link]

-

National Institutes of Health. (n.d.). 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]

-

Chimenti, F., et al. (2006). Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases. PubMed. [Link]

-

Levy, M. (1987). Pyrazolone derivatives. PubMed. [Link]

-

ChemSupply Australia. (n.d.). 3-Methyl-1-phenyl-5-pyrazolone >98.0%. Retrieved from [Link]

-

Bentham Science Publisher. (n.d.). Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. Retrieved from [Link]

-

Emco Chemicals. (n.d.). 1,3,5 PMP | 1-Phenyl-3-methyl-5-pyrazolone | Cas no 89-25-8. Retrieved from [Link]

Sources

- 1. CAS 119-16-4: 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. jmchemsci.com [jmchemsci.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. naturalspublishing.com [naturalspublishing.com]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Methyl-1-phenyl-5-pyrazolone | 89-25-8 | TCI AMERICA [tcichemicals.com]

- 9. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | MDPI [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. researchgate.net [researchgate.net]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]

- 16. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 1-PHENYL-3-METHYL-5-PYRAZOLONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Physicochemical characteristics of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolone Scaffold

Pyrazolone and its derivatives represent a cornerstone in heterocyclic chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities. First synthesized in the 19th century, this five-membered heterocyclic motif is now integral to numerous FDA-approved drugs and serves as a privileged scaffold in modern drug discovery. The exploration of pyrazolone derivatives spans a wide range of therapeutic areas, including anti-inflammatory, analgesic, antimicrobial, antitumor, and neuroprotective applications.

This guide focuses on a specific, functionally rich derivative: 3-methyl-1-(m-nitrophenyl)-5-pyrazolone (CAS No. 119-16-4). The introduction of a meta-substituted nitrophenyl group at the N1 position significantly influences the molecule's electronic properties, reactivity, and potential biological interactions. Understanding the fundamental physicochemical characteristics of this compound is paramount for its effective utilization in synthesis, analytical chemistry, and as a building block for novel therapeutic agents. This document provides a detailed examination of its structure, properties, spectroscopic profile, and the experimental protocols required for its synthesis and characterization.

Molecular Structure and Inherent Tautomerism

The chemical identity of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone is defined by its core pyrazolone ring, substituted with a methyl group at the C3 position and a meta-nitrophenyl group at the N1 position.

Caption: Chemical structure of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone.

A critical feature of pyrazolones is their ability to exist as different tautomers—isomers that readily interconvert through proton migration. This phenomenon is not merely an academic curiosity; it governs the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets. For this compound, three primary tautomeric forms are possible:

-

CH-form (Keto): The form depicted above, where the C4 position is a methylene group (CH₂).

-

NH-form (Keto): An isomer where a proton resides on N2, creating a double bond between C4 and C5.

-

OH-form (Enol): Characterized by a hydroxyl group at C5 and a fully aromatic pyrazole ring.

The equilibrium between these forms is dynamic and sensitive to factors such as the solvent environment and the electronic nature of substituents. For instance, polar solvents may favor one tautomer over another by stabilizing it through hydrogen bonding. Theoretical studies have shown that for many 1-aryl-substituted pyrazolones, a delicate balance exists between the CH, NH, and OH forms. The presence of the electron-withdrawing nitro group on the phenyl ring can further influence this equilibrium. Researchers must consider the potential for tautomerism when interpreting spectroscopic data and designing experiments, as the dominant form in solution may differ from that in the solid state.

Core Physicochemical Properties

The fundamental physical and chemical properties of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone are summarized below. These data are essential for handling, storage, and designing experimental conditions.

| Property | Value | Source |

| CAS Number | 119-16-4 | |

| Molecular Formula | C₁₀H₉N₃O₃ | |

| Molecular Weight | 219.20 g/mol | |

| Appearance | Typically a solid, may appear as a pale yellow powder or crystals. | |

| Solubility | Moderately soluble in organic solvents; simple pyrazolones are often soluble in hot water. | |

| Stability | Considered relatively stable under standard laboratory conditions. | |

| Acidity/Basicity | Pyrazolones possess both weakly acidic and basic characteristics, though the acidic nature generally predominates, allowing for solubility in aqueous alkali. |

Spectroscopic Profile: A Guide to Characterization

Spectroscopic analysis provides a definitive fingerprint for the molecule, confirming its identity and offering insights into its tautomeric state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key signals include a singlet for the methyl (CH₃) protons, typically appearing upfield. The protons on the pyrazolone ring will have chemical shifts dependent on the dominant tautomer. The aromatic protons of the m-nitrophenyl group will appear as a complex multiplet pattern in the downfield region (typically 7.0-8.5 ppm).

-

¹³C NMR: The carbon spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the keto form is expected to resonate significantly downfield (~145-170 ppm). The methyl carbon will be found upfield. The carbons of the pyrazolone and nitrophenyl rings will appear in the aromatic/olefinic region, with their specific shifts influenced by their electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

-

C=O Stretch: A strong absorption band in the region of 1500-1700 cm⁻¹ is characteristic of the carbonyl group in the keto tautomer.

-

C=N Stretch: A band around 1565-1640 cm⁻¹ corresponds to the endocyclic C=N bond.

-

NO₂ Stretches: Two strong bands are expected for the nitro group: an asymmetric stretch (~1500-1560 cm⁻¹) and a symmetric stretch (~1300-1370 cm⁻¹).

-

N-H/O-H Stretch: The presence of a broad band above 3000 cm⁻¹ could indicate the presence of the NH or OH tautomers, respectively.

UV-Visible Spectroscopy

In a suitable solvent like ethanol or methanol, the UV-Vis spectrum is expected to display strong absorption bands resulting from π →π* electronic transitions within the conjugated system of the pyrazolone ring and the nitrophenyl substituent.

Experimental Protocols: Synthesis and Analysis

The following protocols describe the synthesis and characterization of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone. These methods are designed to be robust and self-validating through clear procedural steps and expected outcomes.

Workflow for Synthesis and Characterization

Caption: Experimental workflow for the synthesis and characterization of the title compound.

Protocol 1: Synthesis via Knorr Condensation

This protocol is adapted from the general synthesis of 1-aryl-3-methyl-5-pyrazolones, a classic method known as the Knorr pyrazole synthesis. The causality behind this choice is its high reliability and straightforward execution.

Materials:

-

m-Nitrophenylhydrazine

-

Ethyl acetoacetate

-

Absolute Ethanol

-

Glacial Acetic Acid (optional, catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve an equimolar amount of m-nitrophenylhydrazine in absolute ethanol. For example, use 10 mmol.

-

Addition of Reactant: While stirring, add an equimolar amount (10 mmol) of ethyl acetoacetate to the solution. A few drops of glacial acetic acid can be added to catalyze the reaction.

-

Reflux: Heat the mixture to reflux using

A Guide to the Spectroscopic Characterization of 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one

Introduction

Pyrazolone derivatives are a cornerstone in medicinal chemistry and materials science, recognized for a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and antitumor properties.[1] The compound 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one (CAS 119-16-4) belongs to this versatile class of heterocyclic compounds.[2] Its structure, featuring a pyrazolone core, a methyl group at the 3-position, and a meta-substituted nitrophenyl ring at the 1-position, bestows it with unique chemical and electronic characteristics that are of significant interest to researchers in drug development and chemical synthesis.[2]

This technical guide provides an in-depth analysis of the spectroscopic signature of 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one. While complete, published experimental spectra for this specific meta-isomer are not widely available, this document will synthesize data from closely related analogs and foundational spectroscopic principles to present a robust, predictive, and interpretive analysis. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind expected spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this important molecular scaffold.

Synthesis Protocol: A Generalized Approach

The classical and most common method for synthesizing 1-aryl-3-methyl-5-pyrazolones is the Knorr pyrazolone synthesis, which involves the condensation of an arylhydrazine with a β-ketoester, typically ethyl acetoacetate.[1][3]

Experimental Workflow: Knorr Pyrazolone Synthesis

The synthesis of 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one is achieved by the reaction of m-nitrophenylhydrazine with ethyl acetoacetate.

Materials:

-

m-Nitrophenylhydrazine

-

Ethyl acetoacetate

-

Absolute Ethanol or Glacial Acetic Acid (as solvent)

-

Hydrochloric acid (for pH adjustment, if necessary)[4]

Step-by-Step Protocol:

-

Dissolution: Dissolve m-nitrophenylhydrazine in absolute ethanol or glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of β-Ketoester: To the stirred solution, add an equimolar amount of ethyl acetoacetate dropwise. The addition may be exothermic and should be controlled.

-

Reflux: Heat the reaction mixture to reflux. The reaction time can vary from 1 to 6 hours, depending on the specific conditions and scale.[4] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

-

Filtration: Collect the resulting solid crude product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one as a crystalline solid.[3][4]

Diagram of the Synthesis Workflow

Caption: Predicted EI-MS fragmentation of the target molecule.

Conclusion

The structural elucidation of 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one relies on a synergistic application of modern spectroscopic techniques. This guide provides a detailed, predictive framework for interpreting its ¹H NMR, ¹³C NMR, IR, and Mass spectra. By understanding the characteristic chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can confidently identify and characterize this compound and its analogs. The principles outlined herein, grounded in the analysis of related structures and fundamental theory, serve as a reliable reference for professionals engaged in the synthesis and application of novel pyrazolone-based molecules.

References

-

MDPI. (n.d.). Impact of Different Extraction Methods on the Physicochemical Characteristics and Bioactivity of Polysaccharides from Baobab (Adansonia suarezensis) Fruit Pulp. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

- Lamm, B., & Nordfält, K. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1221-1224.

-

Santos, et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]

- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

- Arora, K. (2022). In-silico Studies of Simulated IR Spectra of Some Selected Pyrazolone Compounds.

- Google Patents. (n.d.). CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

- Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.

-

SpringerLink. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved from [Link]

- El-Emary, T. I. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.

-

ResearchGate. (n.d.). NMR parameters Δν and k exc of nitro compound 3a measured in dependence of the solvent. Retrieved from [Link]

- Dube, P. N., et al. (2014). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24, 1865-1873.

-

National Institutes of Health. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6). Retrieved from [Link]

-

PubMed. (2020). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. Retrieved from [Link]

-

SciSpace. (n.d.). The synthesis and nmr spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)a. Retrieved from [Link]

-

MDPI. (n.d.). Rapid Separation of Non-Sweet Glycosides from Siraitia grosvenorii by Two-Step Medium-Pressure Liquid Chromatography. Retrieved from [Link]

-

Reddit. (n.d.). Help with reducing nitro group/Interpret a NMR Spectrum. Retrieved from [Link]

-

SIELC Technologies. (2018). 3-Methyl-5-pyrazolone. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M - NO2]+ of methyl-1-nitropyrazoles.... Retrieved from [Link]

-

YouTube. (2016, April 26). NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 119-16-4: 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone [cymitquimica.com]

- 3. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 4. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

Tautomerism in 3-Methyl-1-Substituted-2-Pyrazolin-5-ones: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the tautomeric phenomena observed in 3-methyl-1-substituted-2-pyrazolin-5-ones, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development.[1][2] This document offers an in-depth analysis of the structural and electronic factors governing the equilibrium between the CH, OH, and NH tautomeric forms. We present detailed, field-proven methodologies for the synthesis and characterization of these compounds, with a focus on spectroscopic and crystallographic techniques. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of pyrazolinone chemistry and its implications for designing novel therapeutic agents.

Introduction: The Significance of Tautomerism in Pyrazolinones

Pyrazolin-5-ones are a cornerstone of many pharmaceuticals, exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective properties.[1] A notable example is edaravone, a potent free radical scavenger used in the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS).[3][4] The therapeutic efficacy of these compounds is intrinsically linked to their molecular structure and, crucially, their tautomeric state.

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of 3-methyl-1-substituted-2-pyrazolin-5-ones. The three principal tautomeric forms—the CH, OH (enol), and NH forms—can coexist in solution, with the predominant form being influenced by factors such as the nature of the substituent at the N1 position, the solvent, and temperature.[5][6] Understanding and controlling this tautomeric equilibrium is therefore a critical aspect of drug design and development involving this scaffold.

This guide will delve into the fundamental principles of tautomerism in these pyrazolinones, providing a robust framework for their synthesis, characterization, and analysis.

The Tautomeric Landscape of 3-Methyl-1-Substituted-2-Pyrazolin-5-ones

The tautomeric equilibrium in 3-methyl-1-substituted-2-pyrazolin-5-ones involves the migration of a proton and a concurrent shift of double bonds, resulting in three distinct isomers:

-

CH-form (Keto form): 4,5-dihydro-3-methyl-1-substituted-2H-pyrazol-5-one

-

OH-form (Enol form): 3-methyl-1-substituted-1H-pyrazol-5-ol

-

NH-form: 1,2-dihydro-3-methyl-1-substituted-5H-pyrazol-5-one

The relative stability and, therefore, the population of each tautomer in equilibrium are dictated by a delicate interplay of electronic and steric effects of the N1-substituent, as well as solute-solvent interactions.[5] For instance, in nonpolar solvents, the less polar CH or OH forms may be favored, while polar solvents can stabilize the more polar NH form through hydrogen bonding.[7]

Diagram: Tautomeric Equilibrium in 3-Methyl-1-Substituted-2-Pyrazolin-5-ones

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 4. How To [chem.rochester.edu]

- 5. fiveable.me [fiveable.me]

- 6. rsc.org [rsc.org]

- 7. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of Nitrophenyl Pyrazolone Derivatives: A Technical Guide for Drug Discovery

Abstract

The pyrazolone scaffold, a five-membered heterocyclic ring, has long been a cornerstone in medicinal chemistry, underpinning the therapeutic efficacy of numerous established drugs.[1] The strategic incorporation of a nitrophenyl moiety onto this privileged structure has ushered in a new wave of derivatives with a broad spectrum of potent biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic prospects of nitrophenyl pyrazolone derivatives. We will delve into their significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, offering detailed experimental protocols and mechanistic insights to empower researchers and drug development professionals in their quest for novel therapeutics.

The Pyrazolone Core: A Privileged Scaffold in Medicinal Chemistry

Pyrazolone and its derivatives are a class of compounds characterized by a five-membered ring containing two adjacent nitrogen atoms and a carbonyl group.[2] First synthesized in 1883, these compounds have demonstrated a remarkable range of pharmacological activities, including analgesic, antipyretic, and anti-inflammatory effects.[1][3] The versatility of the pyrazolone ring allows for diverse substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. The introduction of a nitrophenyl group, in particular, has been shown to significantly enhance the therapeutic potential of the parent scaffold, leading to compounds with promising activities against a variety of diseases.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Nitrophenyl pyrazolone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[6]

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

A primary mechanism by which nitrophenyl pyrazolone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved through the activation of intrinsic and extrinsic apoptotic pathways. Studies have shown that these compounds can lead to a decrease in the mitochondrial membrane potential, triggering the release of cytochrome c and the subsequent activation of caspase-3 and -7.[6] Furthermore, some derivatives have been observed to increase the expression of Fas-associated death domain protein (FADD), a key component of the extrinsic apoptotic pathway.[6]

In addition to inducing apoptosis, these derivatives can also arrest the cell cycle at various phases, preventing cancer cells from dividing and proliferating. For instance, some compounds have been shown to cause G1 or G2/M phase arrest by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs) that are essential for cell cycle progression.[2][6]

Diagram: Anticancer Mechanism of Nitrophenyl Pyrazolone Derivatives

Caption: Proposed anticancer mechanisms of nitrophenyl pyrazolone derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Nitrophenyl pyrazolone derivatives

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)[8]

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the nitrophenyl pyrazolone derivatives in culture medium. Replace the old medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: After incubation, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well. Incubate for 1.5 hours at 37°C.[9]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: Anticancer Activity of Nitrophenyl Pyrazolone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrano[2,3-c]pyrazole derivative (with 3-NO2C6H4) | 786-0 (Renal) | 9.9 ± 1.33 µg/mL | [4] |

| MCF-7 (Breast) | 31.87 ± 8.22 µg/mL | [4] | |

| Pyrazolone derivative 37 | Eca-109 (Esophageal) | 29.86 | [6] |

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Nitrophenyl pyrazolone derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[10][11]

Mechanism of Action: Disruption of Microbial Growth

The precise antimicrobial mechanisms of nitrophenyl pyrazolone derivatives are still under investigation, but it is believed that they may interfere with essential cellular processes in microorganisms. Potential mechanisms include the inhibition of microbial enzymes, disruption of cell membrane integrity, and interference with nucleic acid or protein synthesis. The presence of the electron-withdrawing nitro group can enhance the reactivity of the molecule, potentially facilitating interactions with microbial targets.

Diagram: Antimicrobial Evaluation Workflow

Caption: A streamlined workflow for assessing antimicrobial potential.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Nitrophenyl pyrazolone derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare Inoculum: Grow microbial cultures overnight and adjust the turbidity to match a 0.5 McFarland standard.

-

Serial Dilutions: Prepare two-fold serial dilutions of the nitrophenyl pyrazolone derivatives in the appropriate broth in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[12]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Quantitative Data: Antimicrobial Activity of Nitrophenyl Pyrazolone Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | [11] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [11] |

| Compound 2 | Aspergillus niger | 1 | [11] |

| Hydrazone 21a | Staphylococcus aureus | 62.5-125 | [13] |

| Candida albicans | 2.9-7.8 | [13] |

Anti-inflammatory and Antioxidant Activities: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Nitrophenyl pyrazolone derivatives have demonstrated significant anti-inflammatory and antioxidant properties.[14][15]

Mechanism of Action: Inhibition of Inflammatory Mediators and Radical Scavenging

The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[13][16] However, some studies suggest that their anti-inflammatory activity may also be related to their lipophilicity, which influences their ability to reach inflammatory sites.[14][15]

As antioxidants, nitrophenyl pyrazolones can neutralize harmful free radicals, such as reactive oxygen species (ROS). The electron-withdrawing nature of the nitrophenyl group can enhance the molecule's ability to accept an electron, thereby increasing its reductive properties and radical scavenging capacity.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[15][17]

Materials:

-

Nitrophenyl pyrazolone derivatives

-

Wistar rats

-

Carrageenan (1% in saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

-

Animal Grouping: Divide the rats into groups: control, standard, and test groups (receiving different doses of the nitrophenyl pyrazolone derivative).

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30 minutes before carrageenan injection.[10]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10][17]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[10][17]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Quantitative Data: Anti-inflammatory Activity

| Compound ID | Assay | Result | Reference |

| Derivative 5h | Croton oil ear test in mice | Reduces edema similar to indomethacin | [14][15] |

| 2,4-dinitrophenyl substituted pyrazoles | Bovine serum albumin denaturation | Good anti-inflammatory activity | [6] |

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Some pyrazolone derivatives have shown neuroprotective potential, offering a promising avenue for therapeutic intervention.[18][19]

Mechanism of Action: Combating Oxidative Stress and Neuroinflammation

The neuroprotective effects of pyrazolone derivatives are often linked to their antioxidant properties.[16] By scavenging free radicals and reducing oxidative stress, these compounds can protect neurons from damage.[20] Additionally, their anti-inflammatory properties can mitigate neuroinflammation, a key contributor to the pathology of many neurodegenerative disorders. Some derivatives have been shown to regulate pathways such as the NF-κB/TNF-α/ROS pathway, which is involved in both inflammation and oxidative stress.[3][19] Furthermore, inhibition of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE) has been identified as a potential mechanism for their neuroprotective effects.[16][21]

Diagram: Neuroprotective Mechanisms

Sources

- 1. jocpr.com [jocpr.com]

- 2. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

- 7. atcc.org [atcc.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. MTT (Assay protocol [protocols.io]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. inotiv.com [inotiv.com]

- 16. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro antimicrobial evaluation of pyrazolone derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 19. criver.com [criver.com]

- 20. Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to the Applications of Substituted Pyrazolin-5-ones

Substituted pyrazolin-5-ones represent a privileged heterocyclic scaffold that has captured the attention of researchers across diverse scientific disciplines for over a century. First synthesized in 1883 by Ludwig Knorr, these five-membered nitrogen-containing heterocycles have evolved from their initial use as pharmaceuticals to become indispensable building blocks in modern drug discovery, agrochemicals, and materials science.[1] Their synthetic accessibility, structural versatility, and diverse range of biological and physicochemical properties make them a subject of continuous investigation and innovation.

This technical guide provides an in-depth exploration of the multifaceted applications of substituted pyrazolin-5-ones, offering a blend of established knowledge and recent advancements. It is designed for researchers, scientists, and drug development professionals, aiming to serve as a comprehensive resource that not only details the "what" but also explains the "why" behind the remarkable utility of this chemical class. We will delve into the core medicinal applications, exploring their roles as anticancer, anti-inflammatory, antimicrobial, and antifungal agents. Furthermore, we will examine their impact on agriculture as potent fungicides and antifeedants, and touch upon their emerging applications in the realm of materials science.

The Foundation: Synthesis of the Pyrazolin-5-one Core

The synthetic tractability of the pyrazolin-5-one scaffold is a primary driver of its widespread application. The most classical and enduring method for the synthesis of 3-substituted-1-phenyl-2-pyrazolin-5-ones involves the condensation of a β-ketoester with phenylhydrazine.[2] This reaction proceeds through a cyclization-condensation mechanism, offering a straightforward route to the core heterocyclic system.

A general synthetic scheme is presented below:

Caption: Anticancer mechanisms of pyrazolin-5-ones.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental method to evaluate the anticancer potential of novel pyrazolin-5-one derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test pyrazolin-5-one compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the cell viability against the compound concentration. [3] Data Presentation:

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 11 | AsPC-1 | 16.8 | [4] |

| Compound 11 | U251 | 11.9 | [4] |

| Benzo[b]thiophen-2-yl derivative | HepG-2 | 3.57 | [5] |

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Certain substituted pyrazolin-5-ones have demonstrated potent anti-inflammatory properties, making them attractive candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). [1][6] Mechanism of Action: A primary mechanism of action for the anti-inflammatory effects of many pyrazolin-5-ones is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key enzyme in the synthesis of pro-inflammatory prostaglandins. [6][7]Some derivatives also exhibit dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway. [7][8]

Caption: Anti-inflammatory mechanisms of pyrazolin-5-ones.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This widely used animal model assesses the acute anti-inflammatory activity of a compound.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate rats or mice for at least one week under standard laboratory conditions.

-

Compound Administration: Administer the test pyrazolin-5-one compound orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a reference group receives a standard NSAID like indomethacin or diclofenac. [1][9]3. Induction of Inflammation: After a set time (e.g., 30-60 minutes) post-compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity. [9]

Antimicrobial and Antifungal Activities: Combating Pathogenic Microbes

The rise of antimicrobial resistance has spurred the search for new classes of antimicrobial agents, and pyrazolin-5-one derivatives have emerged as a promising scaffold in this area. [10][11][12][13][14] Mechanism of Action: The antimicrobial mechanism of pyrazolin-5-ones is not fully elucidated but is believed to involve multiple targets. Some studies suggest that these compounds may interfere with microbial cell wall synthesis, protein synthesis, or nucleic acid synthesis. [11]For certain bacterial strains, inhibition of DNA gyrase, an essential enzyme for DNA replication, has been proposed as a potential mechanism. [12][14] Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacterium or fungus in a suitable broth medium.

-

Compound Dilution: Perform serial two-fold dilutions of the test pyrazolin-5-one compound in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. [10][12][13] Data Presentation:

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 5a | E. coli | 1-16 | [14] |

| Compound 12 | C. albicans | 5 | [12] |

| Compound 19 | B. subtilis | 5 | [12] |

Agricultural Applications: Protecting Crops and Enhancing Yields

Beyond their medicinal uses, substituted pyrazolin-5-ones have found significant applications in agriculture, primarily as fungicides and insect antifeedants.

Fungicidal Activity: A Novel Approach to Crop Protection

Fungal pathogens pose a major threat to global crop production. 4-Nitropyrazolin-5-ones have been identified as a novel class of highly active fungicides against a broad spectrum of phytopathogenic fungi. [15][16][17] Key Structural Features for Activity: Studies have shown that an aromatic substituent at the N1 position and small substituents, such as methyl groups, at the C3 and C4 positions of the pyrazolone ring are crucial for high fungicidal activity. [16] Experimental Protocol: In Vitro Mycelium Growth Inhibition Assay

This assay evaluates the direct effect of a compound on the growth of a fungal pathogen.

Step-by-Step Methodology:

-

Medium Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar) and incorporate the test pyrazolin-5-one compound at various concentrations.

-

Inoculation: Place a mycelial plug from a pure culture of the test fungus onto the center of each agar plate.

-

Incubation: Incubate the plates at an optimal temperature for fungal growth.

-

Measurement: After a defined incubation period, measure the diameter of the fungal colony.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition compared to a control plate without the test compound.

Antifeedant Activity: Deterring Agricultural Pests

Substituted pyrazolin-5-ones have also been investigated for their antifeedant activity against agricultural pests like Achoea janata. [2][18]Antifeedants are compounds that deter insects from feeding, thereby protecting crops from damage.

Experimental Protocol: Leaf Disc No-Choice Test

This method assesses the antifeedant properties of a compound by measuring the reduction in food consumption by an insect.

Step-by-Step Methodology:

-

Leaf Disc Preparation: Cut leaf discs of a suitable host plant.

-

Compound Application: Treat the leaf discs with different concentrations of the test pyrazolin-5-one compound. Control discs are treated with the solvent alone.

-

Insect Introduction: Place a pre-starved insect larva in a petri dish with a treated leaf disc.

-

Feeding Period: Allow the insect to feed for a specific period (e.g., 24 hours).

-

Area Measurement: Measure the area of the leaf disc consumed by the insect.

-

Data Analysis: Calculate the antifeedant index to determine the potency of the compound.

Materials Science: Exploring New Frontiers

The unique chemical structure of pyrazolin-5-ones also lends itself to applications in materials science, particularly in the development of dyes and fluorescent probes. [19][20][21]

Dyes and Pigments

Pyrazolone derivatives are important precursors in the synthesis of azo dyes, which are widely used in the textile industry for their vibrant colors and good fastness properties. [19][22][23]The ability to modify the substituents on the pyrazolone ring allows for the tuning of the resulting dye's color and properties.

Fluorescent Probes

The inherent fluorescence of some pyrazoline derivatives makes them suitable for use as fluorescent probes in biological systems. [21]These probes can be used for applications such as cell staining and fluorescence resonance energy transfer (FRET) studies to investigate biological interactions.

Conclusion and Future Perspectives

The journey of substituted pyrazolin-5-ones, from their discovery to their current diverse applications, is a testament to the power of heterocyclic chemistry. This guide has provided a comprehensive overview of their significant roles in medicine, agriculture, and materials science. The ease of their synthesis and the ability to readily modify their structure will undoubtedly continue to fuel research and lead to the discovery of new derivatives with enhanced activities and novel applications.

For medicinal chemists, the challenge lies in designing more selective and potent pyrazolin-5-one-based drugs with improved pharmacokinetic profiles and reduced side effects. In agriculture, the development of environmentally benign and resistance-breaking pyrazolin-5-one fungicides and insecticides is a key priority. In materials science, the exploration of pyrazolin-5-ones in areas such as organic light-emitting diodes (OLEDs) and nonlinear optics presents exciting new avenues of research. The future of this remarkable scaffold is bright, and its story is far from over.

References

-

Patel, R., Singh, G., Mandal, S., & Singh, M. K. (2020). Antifeedant Activity of Pyrazolin-5-One Derivatives. Journal of Pharmaceutical Research International, 32(32), 17–25. [Link]

-

Krasnov, V. P., et al. (2022). 4-Nitropyrazolin-5-ones as Readily Available Fungicides of the Novel Structural Type for Crop Protection: Atom-Efficient Scalable Synthesis and Key Structural Features Responsible for Activity. Journal of Agricultural and Food Chemistry, 70(15), 4583–4593. [Link]

-

Krasnov, V. P., et al. (2022). 4-Nitropyrazolin-5-ones as Readily Available Fungicides of the Novel Structural Type for Crop Protection. ACS Publications. [Link]

-

Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. (2020). National Institutes of Health. [Link]

-

1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. (2018). National Institutes of Health. [Link]

-

Antifeedant Activity of Pyrazolin-5-One Derivatives. (2020). ResearchGate. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). PMC - PubMed Central. [Link]

-

Evranos-Aksoz, B., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences, 17(5), 500-505. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2019). Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. Taylor & Francis Online. [Link]

-

4-Nitropyrazolin-5-ones as Readily Available Fungicides of the Novel Structural Type for Crop Protection: Atom-Efficient Scalabl. (2022). ACS Publications. [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC - NIH. [Link]

-

Adhikari, S., et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Applied Pharmaceutical Science, 11(Supp 1), 026-037. [Link]

-

In vivo anti-inflammatory activities of compounds (2,4,7–10) in... (n.d.). ResearchGate. [Link]

-

New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2022). PMC - NIH. [Link]

-

Pyrazoles as anticancer agents: Recent advances. (2018). SRR Publications. [Link]

-

Abeed, A. A. O., et al. (2024). Biological activities of novel 2-pyrazolin-5-one derivatives and their toxicity on certain pests infesting field crops in laboratory conditions. Scientific Reports, 14(1), 1-11. [Link]

-

Basic Guide on Pyrazolones: Features and Applications. (2023). Prima Chemicals. [Link]

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Bentham Science. [Link]

-

Design, Synthesis, and Evaluation of Organic and Organometallic Pyrazoline Derivatives as Selective Dual COX-2/5-LOX Inhibitors and Potential Anticancer Agents. (2026). ACS Publications. [Link]

-

Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PMC - NIH. [Link]

-

New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. (2022). MDPI. [Link]

-

In vitro 5‐LOX enzyme inhibition assay of the synthesized compounds in comparison with celecoxib. (n.d.). ResearchGate. [Link]

-

Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (2021). PMC - PubMed Central. [Link]

-

COX-2 inhibition assay of compounds T3 and T5. (n.d.). ResearchGate. [Link]

-

Minimum inhibitory concentrations (MIC in µg/mL) of the title compounds, the negative control DMSO showed no activity. (n.d.). ResearchGate. [Link]

-

Hetarylazo disperse dyes derived from 3-methyl-1-(3′,5′-dipiperidino- s-triazinyl)-5-pyrazolone as coupling component. (2015). ResearchGate. [Link]

-

ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). ResearchGate. [Link]

-

Review: Anticancer Activity Of Pyrazole. (2020). International Journal of Pharmaceutical Sciences. [Link]

-

Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2022). PubMed Central. [Link]

-

Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (2020). PMC - NIH. [Link]

-

4-Disubstituted Pyrazolin-3-Ones—Novel Class of Fungicides against Phytopathogenic Fungi. (2023). MDPI. [Link]

-

Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. (2017). PMC. [Link]

-

A Worthy Insight into the Dyeing Applications of Azo Pyrazolyl Dyes. (n.d.). ResearchGate. [Link]

-

Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications. (2023). National Institutes of Health. [Link]

-

Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (2015). PMC - NIH. [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2013). PMC - NIH. [Link]

-

Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022). National Institutes of Health. [Link]

-

Peer Review History: Antifeedant Activity of Pyrazolin-5-One Derivatives. (n.d.). OPEN PEER REVIEW SUPPORT company. [Link]

-

Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. (2017). Journal of Agricultural and Food Chemistry. [Link]

-

Antimicrobial and anthelmintic activity of pyrazolin-5-one derivatives. (n.d.). Request PDF. [Link]

Sources

- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journaljpri.com [journaljpri.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. srrjournals.com [srrjournals.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. turkjps.org [turkjps.org]

- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Basic Guide on Pyrazolones: Features and Applications [primachemicals.com]

- 20. researchgate.net [researchgate.net]

- 21. Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone

Abstract

This technical guide offers a comprehensive examination of the molecular structure, tautomerism, and conformational characteristics of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone. By integrating spectroscopic data, principles of organic synthesis, and insights from related crystallographic studies, this document provides a detailed understanding of this heterocyclic compound. This guide is tailored for researchers, chemists, and professionals in drug development and materials science who are engaged with pyrazolone derivatives and their applications.

Introduction